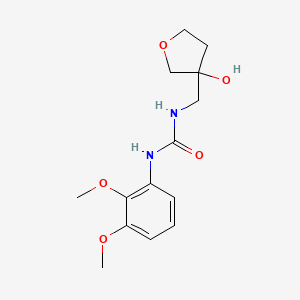
1-(2,3-Dimethoxyphenyl)-3-((3-hydroxytetrahydrofuran-3-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dimethoxyphenyl)-3-((3-hydroxytetrahydrofuran-3-yl)methyl)urea, also known as THU-1, is a chemical compound that has shown potential in scientific research applications. It is a urea derivative that has been synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
Hydrogel Formation and Material Science
Anion tuning of rheology and gelation : Urea derivatives have been shown to form hydrogels in various acidic conditions, with the physical properties of these gels, such as morphology and rheology, being dependent on the anion identity. This indicates a potential application in creating tunable materials for use in drug delivery systems, tissue engineering, and other material science applications (Lloyd & Steed, 2011).
Corrosion Inhibition
Corrosion inhibition in metals : Certain urea derivatives have demonstrated effectiveness as corrosion inhibitors for mild steel in acidic environments. This suggests their applicability in protecting metal surfaces and structures in industrial settings, enhancing the longevity and durability of metal components (Mistry, Patel, Patel, & Jauhari, 2011).
Medicinal Chemistry and Drug Design
Acetylcholinesterase inhibitors : Flexible urea derivatives have been synthesized and evaluated for their antiacetylcholinesterase activity, indicating potential applications in treating diseases such as Alzheimer's by inhibiting enzymes that break down acetylcholine in the brain (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).
Anticancer agents : Diaryl urea derivatives have been explored for their antiproliferative activity against various cancer cell lines, suggesting their potential as templates for developing new anticancer agents (Feng et al., 2020).
Chemical Synthesis and Material Chemistry
Synthesis of alkoxylated derivatives : Research on the synthesis of alkoxylated derivatives from methylated and ethylated vanillin to 3,4-dimethoxyaniline and related compounds provides insights into the chemical versatility and potential applications of urea derivatives in synthesizing complex organic molecules (Gardner, Moir, & Purves, 1948).
Photodegradation and Environmental Stability
Photodegradation and hydrolysis of pesticides : Studies on the photodegradation and hydrolysis of substituted urea and organophosphate pesticides in water highlight the environmental behavior and stability of these compounds, which is crucial for assessing their environmental impact and degradation pathways (Gatidou & Iatrou, 2011).
Propiedades
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5/c1-19-11-5-3-4-10(12(11)20-2)16-13(17)15-8-14(18)6-7-21-9-14/h3-5,18H,6-9H2,1-2H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHBFWHOZUTJCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCC2(CCOC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethoxyphenyl)-3-((3-hydroxytetrahydrofuran-3-yl)methyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

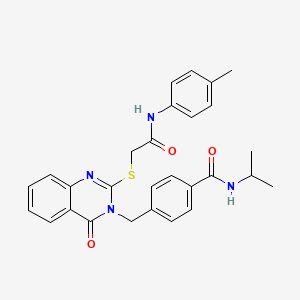

![5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepin-7-amine hydrochloride](/img/structure/B2719524.png)
![2-(4-(Azepan-1-ylsulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2719525.png)
![2,5-dichloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide](/img/structure/B2719526.png)
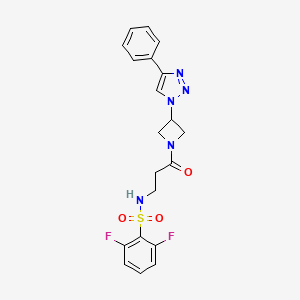
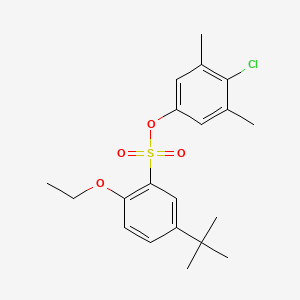
![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2719535.png)


![1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2719538.png)
![1-(3-chloro-4-methylphenyl)-3-(3,4-dimethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2719541.png)
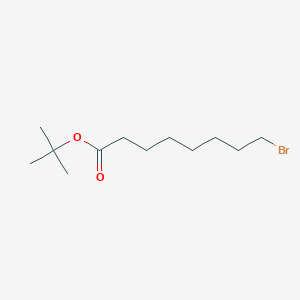
![3-(3-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)quinazolin-4(3H)-one](/img/structure/B2719545.png)